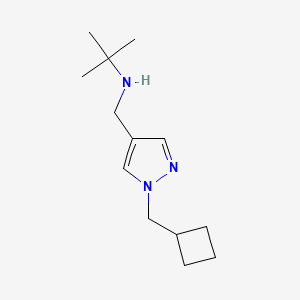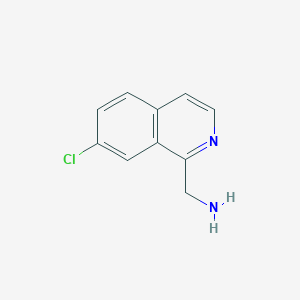
(7-Chloroisoquinolin-1-YL)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloroisoquinolin-1-YL)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 7th position and a methanamine group at the 1st position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroisoquinolin-1-YL)methanamine typically involves the chlorination of isoquinoline followed by the introduction of the methanamine group. One common method includes:
Chlorination: Isoquinoline is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 7th position.
Amination: The chlorinated isoquinoline is then treated with a suitable amine source, such as methanamine, under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(7-Chloroisoquinolin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinolines.
科学研究应用
(7-Chloroisoquinolin-1-YL)methanamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7-Chloroisoquinolin-1-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
相似化合物的比较
Similar Compounds
- (7-Bromoisoquinolin-1-YL)methanamine
- (7-Fluoroisoquinolin-1-YL)methanamine
- (7-Iodoisoquinolin-1-YL)methanamine
Uniqueness
(7-Chloroisoquinolin-1-YL)methanamine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
(7-chloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H,6,12H2 |
InChI 键 |
RDDHUPPULCSHCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN=C2CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


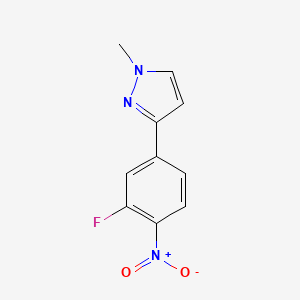
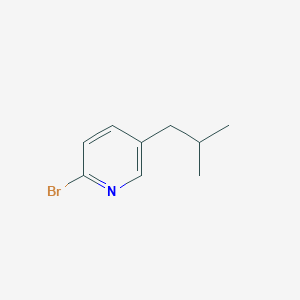
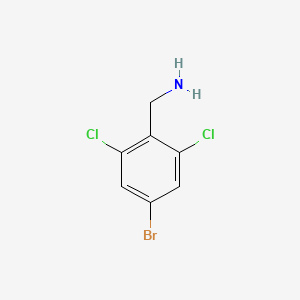
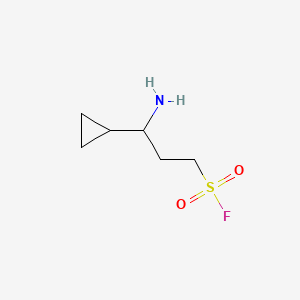
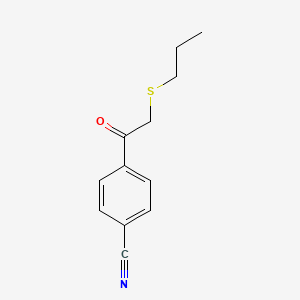
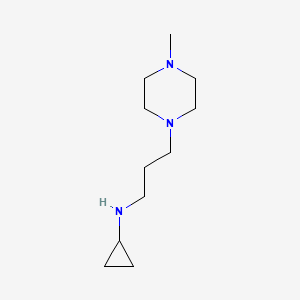
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
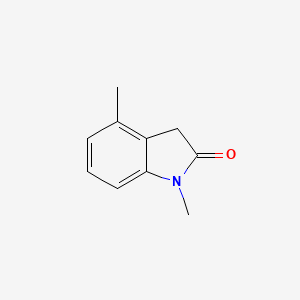
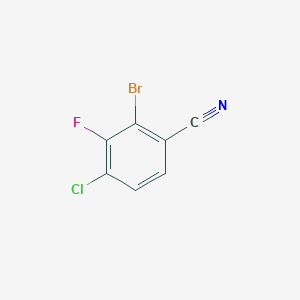
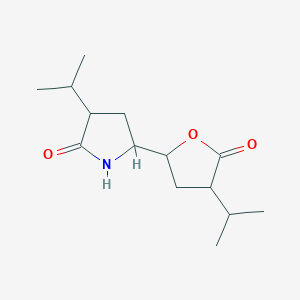
![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
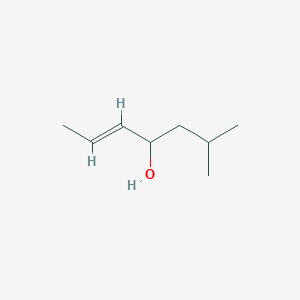
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
